2-Methoxy-4-methyl-benzoic acid ethyl ester, 97%

Overview

Description

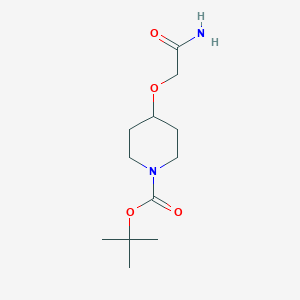

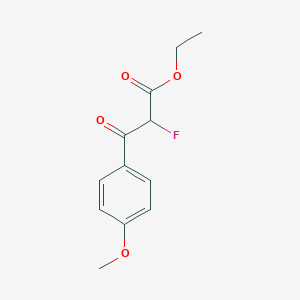

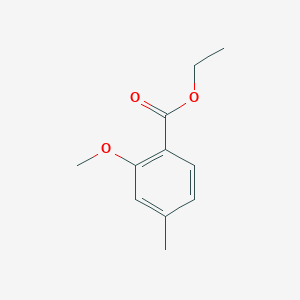

2-Methoxy-4-methyl-benzoic acid ethyl ester, also known as ethyl ortho-anisate , is a specialty chemical. It has a floral, ylang, fruity ylang, tuberose, floral complex with raspberry methylated and phenolic modifications . The molecular formula of this compound is C10H12O3 .

Synthesis Analysis

The synthesis of 2-Methoxy-4-methyl-benzoic acid ethyl ester can be achieved by the esterification of anisic acid with ethanol in the presence of an acid catalyst .Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-methyl-benzoic acid ethyl ester consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Pharmaceutical Applications

2-Methoxy-4-methyl-benzoic acid ethyl ester: is utilized in pharmaceutical research as an intermediate for the synthesis of more complex compounds. Its ester group can be transformed into various functional groups, making it a versatile building block for drug development . For instance, it can undergo hydrolysis to yield 2-Methoxy-4-methyl-benzoic acid , which can be further modified to create anti-inflammatory agents or analgesics.

Agriculture

In the agricultural sector, this compound serves as a precursor for the synthesis of agrochemicals. It can be used to produce herbicides and pesticides that exhibit methoxy and methyl groups, which are known to enhance the bioactivity of these agents .

Material Science

2-Methoxy-4-methyl-benzoic acid ethyl ester: finds its application in material science as a chemical reagent for the modification of surface properties of materials. It can be used to introduce methoxy and methyl functionalities onto polymers, improving their hydrophobicity and resistance to degradation .

Chemical Synthesis

This ester is a valuable reagent in organic synthesis. It can participate in various reactions such as esterification, transesterification, and Friedel-Crafts acylation, leading to the production of a wide array of organic compounds . Its role in the synthesis of aromatic compounds is particularly noteworthy due to the presence of the methoxy and methyl groups, which are common substituents in aromatic chemistry.

Biochemistry

In biochemistry, 2-Methoxy-4-methyl-benzoic acid ethyl ester is used as a model compound to study esterification and hydrolysis reactions, which are fundamental to understanding lipid metabolism and enzyme kinetics . It also serves as a substrate for enzymatic assays to test the activity of esterases and lipases.

Environmental Science

The environmental impact of 2-Methoxy-4-methyl-benzoic acid ethyl ester is studied in terms of its biodegradability and toxicity. It is used to assess the efficiency of wastewater treatment processes in removing ester compounds and to evaluate the potential environmental risks associated with its use in industrial applications .

Safety and Hazards

Mechanism of Action

Target of Action

As an ester, it may interact with various enzymes and receptors in the body, particularly those involved in ester hydrolysis .

Mode of Action

Esters, including 2-Methoxy-4-methyl-benzoic acid ethyl ester, typically undergo hydrolysis in the presence of water and a strong-acid catalyst . This reaction is reversible and results in the formation of a carboxylic acid and an alcohol .

Biochemical Pathways

Esters are known to participate in various biochemical reactions, including esterification and hydrolysis . These reactions can influence a variety of downstream effects, depending on the specific enzymes and substrates involved.

Result of Action

The hydrolysis of esters can lead to changes in cellular biochemistry, potentially influencing processes such as signal transduction, energy metabolism, and enzyme regulation .

properties

IUPAC Name |

ethyl 2-methoxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)7-10(9)13-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXLPMDTDLPTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methoxy-4-methylbenzoate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)